2-(3-benzoylphenyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)propanamide 2-(3-benzoylphenyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0964873
InChI: InChI=1S/C25H22N2O2S/c1-15-12-21-22(13-16(15)2)30-25(26-21)27-24(29)17(3)19-10-7-11-20(14-19)23(28)18-8-5-4-6-9-18/h4-14,17H,1-3H3,(H,26,27,29)
SMILES: CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C(C)C3=CC=CC(=C3)C(=O)C4=CC=CC=C4
Molecular Formula: C25H22N2O2S
Molecular Weight: 414.5 g/mol

2-(3-benzoylphenyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)propanamide

CAS No.:

Cat. No.: VC0964873

Molecular Formula: C25H22N2O2S

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

2-(3-benzoylphenyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)propanamide -

Specification

Molecular Formula C25H22N2O2S
Molecular Weight 414.5 g/mol
IUPAC Name 2-(3-benzoylphenyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C25H22N2O2S/c1-15-12-21-22(13-16(15)2)30-25(26-21)27-24(29)17(3)19-10-7-11-20(14-19)23(28)18-8-5-4-6-9-18/h4-14,17H,1-3H3,(H,26,27,29)
Standard InChI Key CPMZYKNVONRJKW-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C(C)C3=CC=CC(=C3)C(=O)C4=CC=CC=C4
Canonical SMILES CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C(C)C3=CC(=CC=C3)C(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator